N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride is a chemical compound with significant applications in organic synthesis and various scientific research fields. It is known for its reactivity and versatility in forming various derivatives, making it a valuable reagent in chemical laboratories.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride typically involves the reaction of diphenylphosphinic chloride with propanimidoyl chloride under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as toluene at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the reaction conditions and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium azide, amines, and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields .
Major Products Formed
The major products formed from these reactions include various phosphoramidates, phosphonates, and other organophosphorus compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphinic chloride: A precursor in the synthesis of N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride.
Diphenylphosphoryl azide: Used in similar organic synthesis reactions but with different reactivity and applications.
Uniqueness
This compound is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its versatility in organic synthesis and applications in various scientific fields make it a valuable compound for researchers and industry professionals.
Eigenschaften
CAS-Nummer |
113827-82-0 |
---|---|
Molekularformel |
C15H15ClNO2P |
Molekulargewicht |
307.71 g/mol |
IUPAC-Name |
N-diphenylphosphoryloxypropanimidoyl chloride |
InChI |
InChI=1S/C15H15ClNO2P/c1-2-15(16)17-19-20(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI-Schlüssel |
RDOFQWDPUXHJGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.